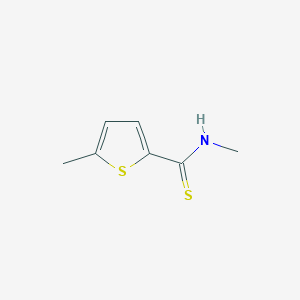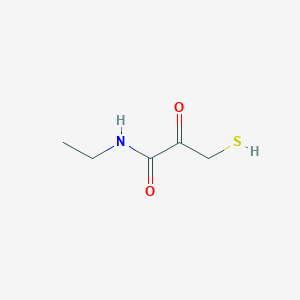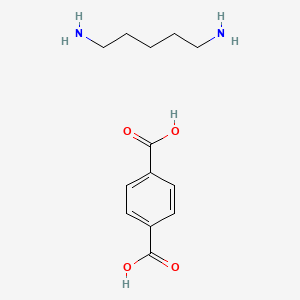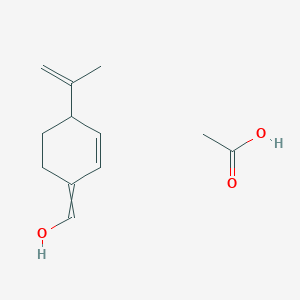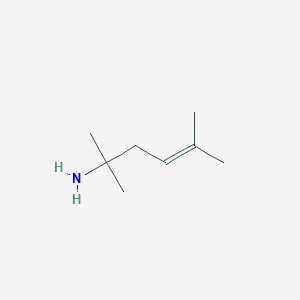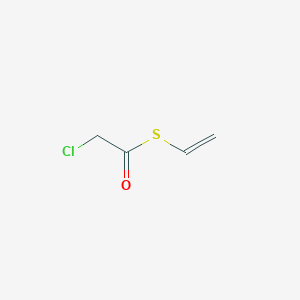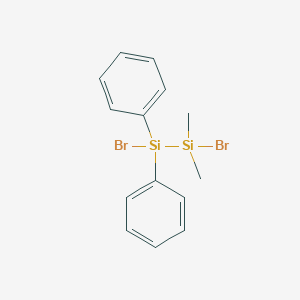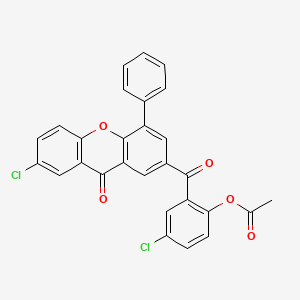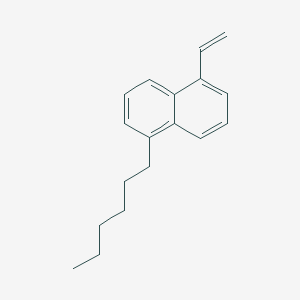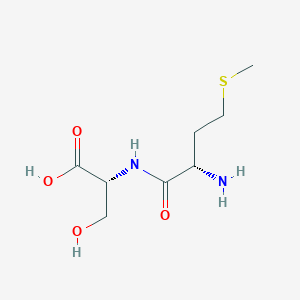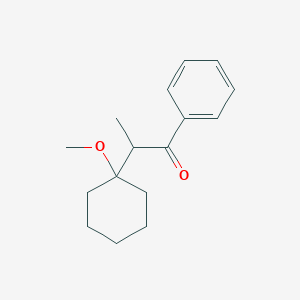![molecular formula C14H22O6Si2 B12545517 (1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane] CAS No. 142210-31-9](/img/structure/B12545517.png)
(1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane] is a chemical compound that features a phenylene group bonded to two dimethoxy(oxiran-2-yl)silane groups. This compound is of interest due to its unique structure, which combines the properties of both phenylene and silane groups, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane] typically involves the reaction of 1,4-phenylenediamine with dimethoxy(oxiran-2-yl)silane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of (1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane] involves large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts, such as palladium or platinum, can enhance the reaction rate and selectivity. The final product is purified using techniques like distillation or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
(1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylene derivatives.
Applications De Recherche Scientifique
(1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane] has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical implants and drug delivery systems.
Medicine: Investigated for its potential use in targeted drug delivery and as a component in diagnostic imaging agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent thermal and chemical stability.
Mécanisme D'action
The mechanism of action of (1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane] involves its interaction with various molecular targets and pathways. The oxirane rings in the compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modification of proteins, nucleic acids, and other cellular components, thereby influencing cellular functions and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(trimethoxysilyl)benzene
- Bis(dimethoxymethylsilyl)benzene
- Bis(triethoxysilyl)benzene
Uniqueness
(1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane] is unique due to the presence of both oxirane and silane groups in its structure. This combination imparts distinct reactivity and properties, making it more versatile compared to other similar compounds. The oxirane groups provide sites for further functionalization, while the silane groups enhance the compound’s stability and compatibility with various substrates.
Propriétés
Numéro CAS |
142210-31-9 |
|---|---|
Formule moléculaire |
C14H22O6Si2 |
Poids moléculaire |
342.49 g/mol |
Nom IUPAC |
[4-[dimethoxy(oxiran-2-yl)silyl]phenyl]-dimethoxy-(oxiran-2-yl)silane |
InChI |
InChI=1S/C14H22O6Si2/c1-15-21(16-2,13-9-19-13)11-5-7-12(8-6-11)22(17-3,18-4)14-10-20-14/h5-8,13-14H,9-10H2,1-4H3 |
Clé InChI |
RSMFPDSWXBIWTB-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C1CO1)(C2=CC=C(C=C2)[Si](C3CO3)(OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]-](/img/structure/B12545440.png)
